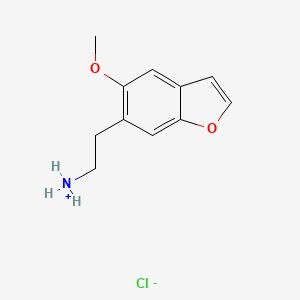

6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride

CAS No.: 28089-06-7

Cat. No.: VC18403595

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28089-06-7 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 2-(5-methoxy-1-benzofuran-6-yl)ethylazanium;chloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12;/h3,5-7H,2,4,12H2,1H3;1H |

| Standard InChI Key | SWVJTTQIFKATAK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CO2)CC[NH3+].[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-(2-Aminoethyl)-5-methoxybenzofuran consists of a benzofuran ring system (a fused benzene and furan heterocycle) with two functional groups:

-

A methoxy group (-OCH₃) at the 5-position, which enhances electron density in the aromatic system.

-

A 2-aminoethyl side chain (-CH₂CH₂NH₂) at the 6-position, protonated as a hydrochloride salt to improve solubility.

The molecular formula is inferred as C₁₁H₁₄ClNO₂ (molecular weight: 227.69 g/mol) based on analogous 3-substituted derivatives. Key spectral identifiers include:

-

¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), and aminoethyl resonances (δ 2.8–3.2 ppm).

-

Mass spectrometry: Characteristic fragmentation patterns at m/z 192 [M+H]+ and 227 [M+Cl]– .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) |

| pKa (amino group) | ~9.5 (protonated in HCl salt) |

| LogP | 1.77 (predicted) |

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of 6-(2-Aminoethyl)-5-methoxybenzofuran typically involves a multi-step sequence:

-

Benzofuran Core Construction:

-

Aminoethyl Side-Chain Introduction:

-

Nucleophilic substitution at the 6-position using 2-bromoethylamine hydrobromide.

-

Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

-

Reaction yields (30–50%) are highly dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity during substitution steps .

Pharmacological Profile and Receptor Interactions

Serotonin Receptor Affinity

Although direct data for the 6-substituted isomer is scarce, structurally related benzofurans exhibit high affinity for serotonin receptors (5-HT₂A and 5-HT₂C). For example:

-

The naphthofuran analogue 6b demonstrates Kᵢ values of 2.6 nM (5-HT₂A) and 1.1 nM (5-HT₂C) .

-

Substitution patterns critically influence intrinsic activity; 3-aminoethyl derivatives show partial agonist effects, whereas 6-substituted variants may exhibit distinct efficacy profiles .

Table 2: Comparative Receptor Binding Data

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume